

potential off-target effects of AZD2858

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Compound of Interest

Compound Name: AZD2858
Cat. No.: B15541572

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AZD2858 Technical Support Center

Welcome to the **AZD2858** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing **AZD2858** in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common challenges and ensure the successful application of this potent GSK-3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AZD2858**?

A1: **AZD2858** is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3).^{[1][2]} It exhibits high affinity for both GSK-3 α and GSK-3 β isoforms.^{[3][4][5]} By inhibiting GSK-3, **AZD2858** prevents the phosphorylation of its downstream substrates. A key consequence of this inhibition is the stabilization of β -catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes.^{[1][7]}

Q2: What is the reported selectivity profile of **AZD2858**?

A2: **AZD2858** has been reported to have a high degree of selectivity for GSK-3, ranging from 70- to over 6000-fold against a panel of other kinases.^{[3][8]} However, a comprehensive public dataset of its full kinase selectivity profile is limited.^[3] For a quantitative perspective, the selectivity profile of another highly selective GSK-3 inhibitor, CHIR-99021, is often used as a representative example and shows minimal inhibition of a broad range of other kinases at a concentration of 10 μ M.^[3]

Q3: I am observing unexpected phenotypic changes in my cell culture after **AZD2858** treatment. What could be the cause?

A3: Unexpected phenotypes are likely due to the on-target inhibition of GSK-3, which is a critical node in numerous cellular processes beyond the canonical Wnt/ β -catenin pathway.^{[1][2]} For example, in preclinical studies, **AZD2858** has been shown to cause a rapid and robust increase in bone formation.^[9] While this is an on-target effect, it could be considered an "off-target" outcome if the primary research focus is on a different biological process. It is advisable to consider the diverse roles of GSK-3 in your specific cellular model.

Q4: My experimental results with **AZD2858** are not consistent. What are some potential sources of variability?

A4: Inconsistent results can arise from several factors:

- **Compound Stability:** Ensure proper storage of **AZD2858** to maintain its activity.
- **Cell Culture Conditions:** Variations in cell density, passage number, and serum concentration can influence cellular responses to GSK-3 inhibition.
- **Treatment Duration and Concentration:** The effects of **AZD2858** can be time- and dose-dependent. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. For instance, while 1 μ M of **AZD2858** increases β -catenin levels in human osteoblast cells, 10 nM has no effect.^[8]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low or no inhibition of GSK-3 activity	1. Incorrect concentration of AZD2858. 2. Degraded compound. 3. Issues with the kinase assay protocol.	1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Use a fresh stock of AZD2858. 3. Verify the components and conditions of your kinase assay.
High cell toxicity observed in control cell lines	1. High concentration of AZD2858. 2. Solvent (e.g., DMSO) toxicity.	1. Determine the IC ₅₀ of AZD2858 for your specific cell line using a cytotoxicity assay (e.g., MTT assay). 2. Ensure the final solvent concentration is not toxic to your cells.
Unexpected increase in bone formation markers	On-target effect of GSK-3 inhibition leading to activation of the Wnt/ β -catenin pathway in mesenchymal stem cells.	This is a known in vivo effect of AZD2858. ^[9] Consider if this is a confounding factor for your experiment. Localized delivery of the compound may be an option to minimize systemic effects in vivo.
Discrepancy between biochemical and cellular assay results	Poor cell permeability or active efflux of the compound.	Assess the cellular uptake of AZD2858 in your experimental model.

Quantitative Data Summary

The following table summarizes the key quantitative data for **AZD2858**.

Parameter	Target	Value	Assay Type	Reference
IC50	GSK-3 α	0.9 nM	Biochemical	[3] [4] [5] [6]
IC50	GSK-3 β	5 nM	Biochemical	[3] [4] [5] [6]
IC50	GSK-3 (unspecified)	68 nM	Biochemical	[7]
Ki	GSK-3 β	4.9 nM	Biochemical	[1]
IC50	Tau Phosphorylation (S396)	76 nM	Cell-based	[1] [5] [6]
IC50	U251 Human Glioblastoma	~1.01 μ M	Cytotoxicity	[7]
IC50	U87 Human Glioblastoma	~6.52 μ M	Cytotoxicity	[7]
IC50	Normal Human Astrocytes	~2.9 μ M	Cytotoxicity	[7]
IC50	Neural Progenitor Cells	~2.5 μ M	Cytotoxicity	[7]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **AZD2858** against GSK-3 in a biochemical format.

- Reagent Preparation:
 - Prepare a stock solution of **AZD2858** in an appropriate solvent (e.g., DMSO).
 - Prepare a reaction buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).

- Prepare solutions of recombinant GSK-3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
- Assay Procedure:
 - Add the reaction buffer, GSK-3 enzyme, and substrate to the wells of a microplate.
 - Add serial dilutions of **AZD2858** or vehicle control to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
 - Stop the reaction using a suitable method (e.g., adding EDTA).
- Detection:
 - Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radiometric assays (^{32}P -ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **AZD2858**.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

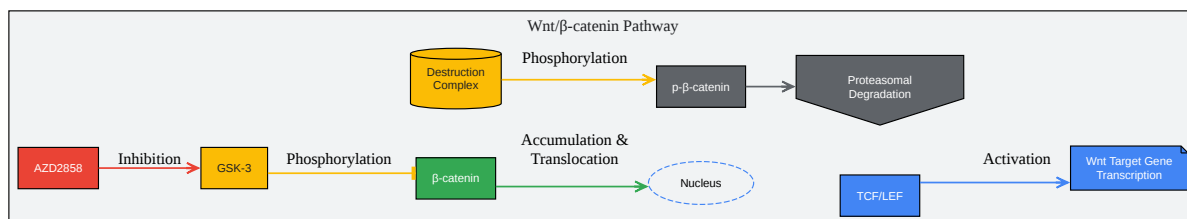
MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of **AZD2858** on cultured cells.

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:

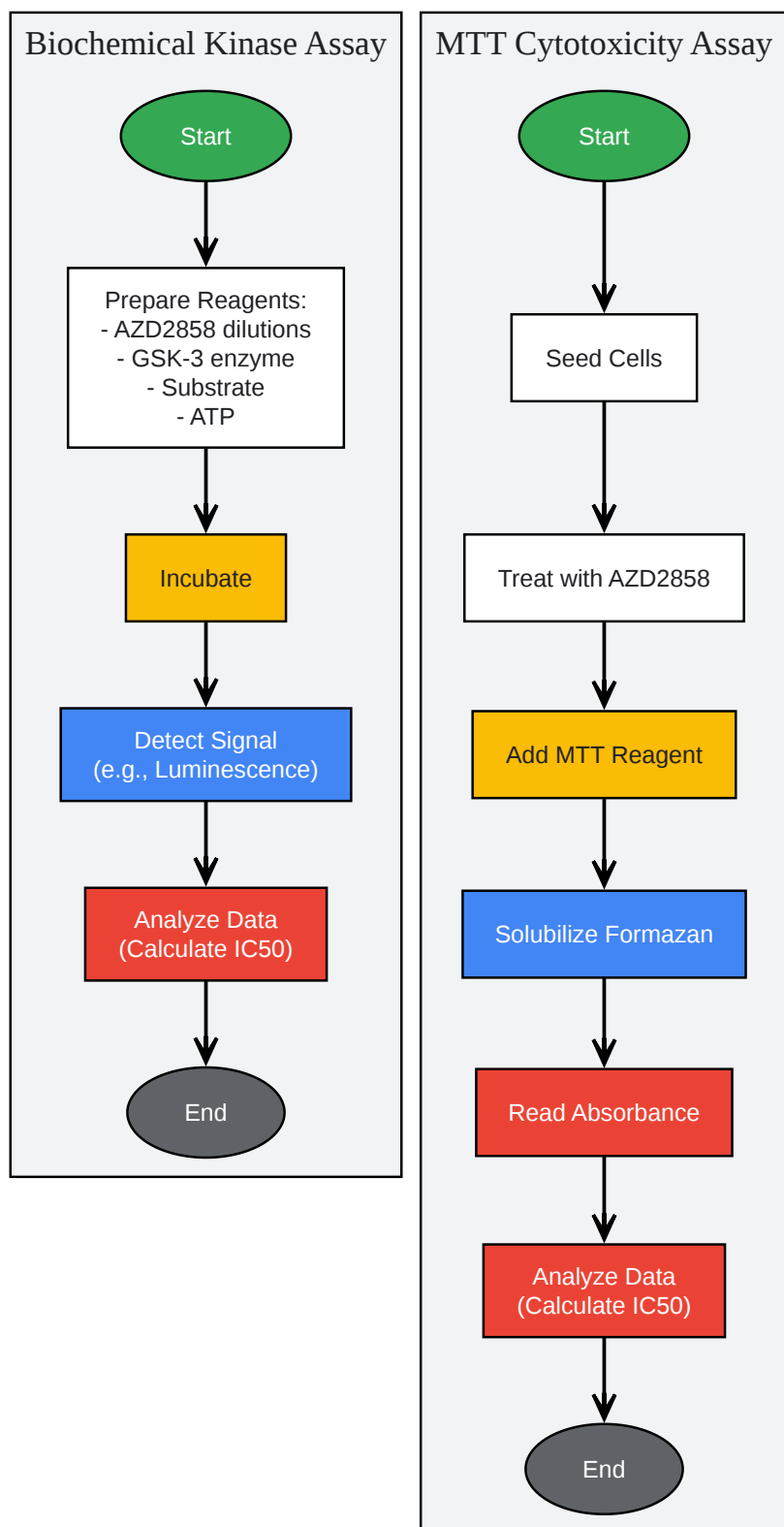
- Prepare serial dilutions of **AZD2858** in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **AZD2858**. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for the desired treatment duration (e.g., 72 hours).
- MTT Addition:
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
 - Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization:
 - Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of **AZD2858** relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations



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Caption: **AZD2858** inhibits GSK-3, preventing β-catenin phosphorylation and degradation.



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Caption: Workflow for biochemical and cell-based assays with **AZD2858**.

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